Sodium hexachloropalladate(IV) hydrate

説明

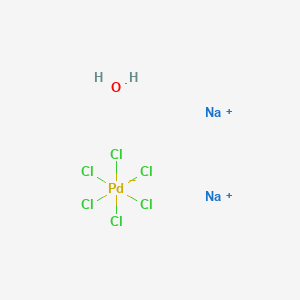

Sodium hexachloropalladate(IV) hydrate (Na₂PdCl₆·xH₂O) is a palladium(IV) coordination complex widely used in catalysis, organic synthesis, and materials science. Key properties include:

- Molecular Weight: 365.10 (anhydrous) .

- Appearance: Orange to red crystalline solid, hygroscopic .

- CAS Number: 53823-60-2 .

- Purity: Available at 98–99.9% (metals basis) for research applications .

- Applications: Catalyst precursor in cross-coupling reactions, electroplating, and emission spectrographic analysis .

準備方法

Synthetic Routes and Reaction Conditions: Sodium hexachloropalladate(IV) hydrate can be synthesized by reacting palladium(II) chloride with sodium chloride in the presence of chlorine gas. The reaction typically occurs in an aqueous solution, and the product is then crystallized out of the solution. The general reaction is as follows:

PdCl2+2NaCl+Cl2→Na2PdCl6

The hydrate form is obtained by crystallizing the compound from water, resulting in the incorporation of water molecules into the crystal lattice .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and concentration, to ensure high yield and purity. The product is then purified through recrystallization and dried under controlled conditions to obtain the desired hydrate form .

化学反応の分析

Types of Reactions: Sodium hexachloropalladate(IV) hydrate undergoes various chemical reactions, including:

Oxidation: It can act as an oxidizing agent in certain reactions.

Reduction: It can be reduced to palladium metal or lower oxidation states of palladium.

Substitution: It can participate in ligand exchange reactions where chloride ions are replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Reactions often involve reducing agents such as hydrogen gas or hydrazine.

Reduction: Common reducing agents include sodium borohydride and hydrazine.

Substitution: Ligand exchange reactions typically occur in aqueous or organic solvents with various ligands like phosphines or amines.

Major Products:

Oxidation: Palladium metal or palladium(II) complexes.

Reduction: Palladium metal or palladium(II) chloride.

Substitution: Palladium complexes with different ligands

科学的研究の応用

Chemical Synthesis and Catalysis

Precursor for Palladium Complexes

Sodium hexachloropalladate(IV) hydrate serves as a crucial precursor in synthesizing various palladium complexes. These complexes are integral in catalyzing organic reactions, particularly in carbon-carbon coupling reactions such as the Suzuki-Miyaura and Heck reactions. The compound's ability to undergo oxidation-reduction and substitution reactions enhances its utility in organic synthesis.

| Reaction Type | Description |

|---|---|

| Oxidation-Reduction | Palladium(IV) can be reduced to palladium(II) or palladium(0), making it useful in redox chemistry. |

| Substitution | Chloride ligands can be replaced with other ligands (e.g., phosphines), leading to diverse palladium complexes. |

Biological and Medicinal Applications

Anticancer Properties

Research indicates that palladium complexes derived from this compound exhibit potential anticancer properties. These complexes can interact with cellular components such as DNA and proteins, resulting in cytotoxic effects on cancer cells. A notable study demonstrated that certain palladium compounds could induce apoptosis in tumor cells, highlighting their therapeutic potential.

Case Study: Interaction with DNA

In a study published in a peer-reviewed journal, researchers investigated the binding affinity of palladium complexes to DNA. The results showed that these complexes could intercalate within the DNA structure, leading to significant alterations in cellular function and promoting cell death in cancerous cells.

Industrial Applications

Electroplating

this compound is widely used in electroplating processes to deposit thin layers of palladium onto various substrates. This application is essential in manufacturing electronic components, where palladium serves as a conductive layer.

Catalytic Converters

In the automotive industry, this compound plays a role in producing catalytic converters that reduce harmful emissions. The unique properties of palladium facilitate the conversion of toxic gases into less harmful substances.

Comparative Analysis with Related Compounds

Understanding this compound's applications is enhanced by comparing it with similar compounds:

| Compound | Main Application | Key Differences |

|---|---|---|

| Sodium hexachloroplatinate(IV) hydrate | Catalysis and electroplating | Contains platinum instead of palladium |

| Potassium tetrachloropalladate(II) | Catalysis | Lower oxidation state of palladium |

| Ammonium tetrachloropalladate(II) | Similar catalytic applications | Different solubility and reactivity properties |

作用機序

The mechanism by which sodium hexachloropalladate(IV) hydrate exerts its effects depends on the specific reaction or application. In catalytic processes, it often acts as a source of palladium(0) or palladium(II) species, which are the active catalytic forms. These species facilitate various chemical transformations by coordinating with substrates and promoting bond formation or cleavage. The molecular targets and pathways involved vary depending on the specific reaction or application .

類似化合物との比較

Comparison with Similar Hexachlorometallate Compounds

Structural and Physical Properties

The table below compares sodium hexachloropalladate(IV) hydrate with analogous Group 9–10 transition metal complexes:

Key Observations :

- Metal Center Influence : Palladium(IV) and platinum(IV) complexes (e.g., Na₂PdCl₆ vs. Na₂PtCl₆) exhibit similar geometries but differ in reactivity due to Pd⁴⁺ being less stable than Pt⁴⁺ in aqueous media .

- Hygroscopicity : All listed compounds are hygroscopic, necessitating storage in desiccators .

- Color Variation : Os⁴⁺ (brown-black) and Ir³⁺ (greenish-brown) complexes display darker hues compared to Pd⁴⁺ (orange-red) and Pt⁴⁺ (orange) .

Chemical Stability and Reactivity

- Thermal Decomposition : Sodium hexachloropalladate(IV) decomposes above 200°C, releasing Cl₂, whereas hexachloroosmate(IV) derivatives are more thermally stable due to osmium's higher electronegativity .

- Redox Behavior : Palladium(IV) complexes are strong oxidizers, unlike Ir³⁺ or Pt⁴⁺ salts, which are more inert. This makes Na₂PdCl₆ useful in oxidative coupling reactions .

- Solubility: Sodium hexachloropalladate(IV) is soluble in water and polar organic solvents (e.g., ethanol), while ammonium analogs (e.g., (NH₄)₂PdCl₆) exhibit lower solubility .

生物活性

Sodium hexachloropalladate(IV) hydrate, with the chemical formula Na[PdCl]·xHO, is a coordination compound of palladium that has garnered attention due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

This compound is characterized by its octahedral geometry, where palladium is coordinated by six chloride ions. The compound is typically synthesized through the chlorination of palladium salts in the presence of sodium chloride. Its high solubility in water makes it an attractive candidate for various applications, including catalysis and biological studies .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Research indicates that palladium complexes can induce apoptosis in cancer cells through various mechanisms:

- Induction of Apoptosis : Sodium hexachloropalladate(IV) has been shown to trigger apoptotic pathways in human cancer cell lines. For instance, a study demonstrated that exposure to this compound led to increased expression of pro-apoptotic factors and decreased levels of anti-apoptotic proteins, suggesting a shift towards cell death in tumor cells .

- Inhibition of Cell Proliferation : The compound has been reported to inhibit the proliferation of several cancer cell types, including breast and prostate cancer cells. This effect is attributed to the disruption of cellular signaling pathways involved in cell cycle regulation .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against a range of pathogens:

- Bacterial Inhibition : Studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes and interference with metabolic processes .

- Fungal Activity : There is also evidence supporting its antifungal activity, particularly against pathogenic fungi like Candida species. The compound's ability to disrupt fungal cell integrity contributes to its effectiveness .

The biological activity of this compound can be attributed to several mechanisms:

- Oxidative Stress Induction : The compound generates reactive oxygen species (ROS), leading to oxidative stress within cells. This stress can result in DNA damage and activation of stress response pathways that promote apoptosis .

- Enzyme Inhibition : Sodium hexachloropalladate(IV) has been found to inhibit various enzymes critical for cellular metabolism, further contributing to its anticancer and antimicrobial effects .

Case Studies

- Cancer Cell Line Studies : A notable study involving human breast cancer cell lines demonstrated that treatment with sodium hexachloropalladate(IV) resulted in a significant reduction in cell viability (up to 70% at higher concentrations). The study also reported morphological changes consistent with apoptosis, including chromatin condensation and nuclear fragmentation .

- Antimicrobial Testing : In vitro tests against Staphylococcus aureus and Escherichia coli showed that sodium hexachloropalladate(IV) inhibited bacterial growth at concentrations as low as 10 µg/mL. These findings suggest potential applications in developing new antimicrobial agents .

Safety and Toxicity

While this compound shows promising biological activity, it is essential to consider its safety profile:

- Toxicity Studies : Research indicates that high concentrations can lead to cytotoxic effects not only in target cells but also in normal cells. Therefore, careful dosage optimization is crucial for therapeutic applications .

- Environmental Impact : As with many heavy metal compounds, there are concerns regarding environmental toxicity and bioaccumulation. Studies are ongoing to evaluate the long-term effects on ecosystems and human health .

Q & A

Basic Research Questions

Q. What synthetic methods are recommended for preparing sodium hexachloropalladate(IV) hydrate in the laboratory?

this compound (Na₂PdCl₆·xH₂O) is typically synthesized by dissolving palladium(IV) oxide (PdO₂) or palladium metal in hydrochloric acid (HCl) under controlled conditions, followed by the addition of sodium chloride (NaCl) to precipitate the complex. The reaction is conducted in a fume hood due to HCl fumes. The product is purified via recrystallization from aqueous solutions, and the hydration state (xH₂O) is determined by thermogravimetric analysis (TGA) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- X-ray diffraction (XRD): Resolves the octahedral geometry of the [PdCl₆]²⁻ anion and hydration structure (e.g., demonstrates similar hexachlorometallate crystallography).

- UV-Vis spectroscopy: Identifies ligand-to-metal charge transfer (LMCT) bands in the 300–400 nm range, typical for Pd(IV) chloro complexes.

- IR spectroscopy: Detects O–H stretching (3400–3200 cm⁻¹) for hydrate water and Pd–Cl vibrations (300–350 cm⁻¹).

- Elemental analysis: Confirms Na:Pd:Cl ratios and hydration levels .

Q. How does the hygroscopic nature of this compound affect its storage and handling?

The compound is highly hygroscopic, requiring storage in a desiccator with anhydrous calcium chloride or silica gel. Exposure to moisture can alter hydration states, impacting stoichiometry in reactions. Glove-box handling or inert atmospheres (N₂/Ar) are recommended for air-sensitive procedures .

Advanced Research Questions

Q. How can researchers resolve contradictions in catalytic activity data when using this compound in cross-coupling reactions?

Discrepancies in reaction yields or kinetics may arise from:

- Hydration variability: Differing H₂O content (x in Na₂PdCl₆·xH₂O) affects solubility and Pd(IV) availability. Pre-drying the compound at 100–120°C (monitored by TGA) standardizes the active species .

- Anionic interference: Residual Cl⁻ or Na⁺ ions (from synthesis) may inhibit catalytic sites. Purification via ion-exchange chromatography or reprecipitation in ethanol minimizes contaminants .

- Reduction to Pd(II): Pd(IV) can undergo in situ reduction in reductive media. Electrochemical monitoring (cyclic voltammetry) or additives like oxidants (e.g., Na₂S₂O₈) stabilize Pd(IV) .

Q. What experimental design considerations are critical for studying the hydrate’s role in CO₂ hydrate formation kinetics?

- Hydrate morphology: Use high-pressure microscopy or Raman spectroscopy to observe hydrate crystal growth influenced by Na₂PdCl₆·xH₂O’s Cl⁻ ions, which may act as kinetic promoters (similar to NaI/NaBr in ).

- Isothermal calorimetry: Quantifies enthalpy changes during CO₂ hydrate formation, correlating Pd(IV) concentration with nucleation rates.

- Patchy hydrate models: Adapt the heterogeneous saturation model ( ) to assess how PdCl₆²⁻ distributes in hydrate-sand matrices, affecting conductivity and mechanical properties .

Q. How does this compound compare to platinum analogs (e.g., Na₂PtCl₆) in electronic structure and reactivity?

- DFT calculations: Pd(IV) exhibits a larger ionic radius than Pt(IV), leading to weaker ligand fields and red-shifted LMCT bands.

- Redox potentials: Cyclic voltammetry in acetonitrile reveals Pd(IV/II) couples at ~1.2 V vs. SCE, compared to Pt(IV/II) at ~0.8 V, influencing oxidative catalysis.

- Catalytic selectivity: Pd(IV) complexes favor electrophilic aromatic substitution, while Pt(IV) excels in hydrogenation. Controlled potential electrolysis can isolate intermediates for mechanistic studies .

Q. Methodological Notes

- Safety protocols: Use nitrile gloves, chemical-resistant suits, and fume hoods to handle Pd(IV) compounds, which may cause skin/eye irritation ( ).

- Data validation: Cross-reference XRD results with the Cambridge Structural Database (CSD) for hexachloropalladate(IV) structures to confirm phase purity .

- Controlled hydration: Karl Fischer titration ensures precise H₂O content measurement, critical for reproducibility in kinetic studies .

特性

IUPAC Name |

disodium;hexachloropalladium(2-);hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6ClH.2Na.H2O.Pd/h6*1H;;;1H2;/q;;;;;;2*+1;;+4/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJVDDFHVUPJJKZ-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[Na+].[Na+].Cl[Pd-2](Cl)(Cl)(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl6H2Na2OPd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。